![molecular formula C21H20N4O2 B10992403 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide](/img/structure/B10992403.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated indole is coupled with another indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been extensively studied for their antiviral properties. In particular, compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide have shown promising results against various viral strains:
- Mechanism of Action : These compounds often inhibit viral replication by targeting specific viral enzymes or proteins, thereby preventing the virus from multiplying within host cells .
- Case Studies : Research has demonstrated that indole derivatives can exhibit activity against viruses such as HIV and influenza, with some compounds showing IC50 values in the low micromolar range .
Anticancer Properties
The potential of indole derivatives as anticancer agents has also been explored:
- In Vitro Studies : Compounds resembling This compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
- Mechanisms : These compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
Indole derivatives have been recognized for their anti-inflammatory properties:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Anti-inflammatory Action: The compound modulates the production of inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with roles in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide is unique due to its dual indole structure, which enhances its binding affinity to multiple molecular targets. This structural feature contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide is a synthetic compound belonging to the class of indole derivatives. It has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.
The molecular formula for this compound is C18H20N4O2, with a molecular weight of 324.4 g/mol. The compound features an indole core, which is significant in biological activity due to its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C18H20N4O2 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | 2-(4-acetamidoindol-1-yl)-N-(1-methylindol-6-yl)acetamide |
Canonical SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CN3C |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : Utilization of Fischer indole synthesis.
- Acetylation : The indole derivative undergoes acetylation using acetic anhydride.
- Coupling : The final step involves coupling with a pyrrole derivative.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines, including:
- HeLa (Cervical Cancer)
- MCF-7 (Breast Cancer)
- HT-29 (Colon Cancer)
In vitro assays demonstrate that the compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle, suggesting its potential as a chemotherapeutic agent.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.52 | Induces apoptosis, G2/M phase arrest |
MCF-7 | 0.34 | Inhibits tubulin polymerization |
HT-29 | 0.86 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity. Comparative studies against standard drugs (e.g., ciprofloxacin, fluconazole) reveal that it possesses significant efficacy against various bacterial and fungal strains.
The biological activity of this compound is attributed to its ability to bind specific receptors or enzymes, modulating their activity and leading to various therapeutic effects. The unique combination of indole and pyrrole moieties may confer distinct biological activities compared to other similar compounds.
Case Studies
Several studies highlight the effectiveness of this compound:
- Study on Anticancer Activity : A study conducted by Xia et al. demonstrated that modifications at specific positions on the indole structure enhanced anticancer potency, with certain derivatives showing improved efficacy compared to standard treatments.
- Antimicrobial Evaluation : Raghavendra et al. reported that derivatives of this compound exhibited remarkable antimicrobial activities against clinically relevant pathogens, outperforming conventional antibiotics in some cases.
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1-methylindol-6-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2/c1-14(26)22-18-4-3-5-19-17(18)9-11-25(19)13-21(27)23-16-7-6-15-8-10-24(2)20(15)12-16/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
XTHMAZRYBLNCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4C |
Origin of Product |
United States |
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